molecular formula C14H18N4O3S B2377646 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide CAS No. 1172336-41-2

1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2377646
CAS No.: 1172336-41-2
M. Wt: 322.38
InChI Key: KSMDGGMGKDVFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a synthetic chemical reagent designed for research applications. This compound features a molecular architecture that integrates a 1,3-dimethyl-1H-pyrazole-4-carboxamide moiety linked via a carboxamide group to a 4-sulfamoylphenethyl chain. This specific structure is of significant interest in medicinal chemistry and biochemical research, particularly for investigating mechanisms related to enzyme inhibition and antifungal activity. The pyrazole carboxamide scaffold is a recognized pharmacophore in the development of compounds with antifungal properties. Research on structurally related pyrazole carboxamides has demonstrated potent activity against fungal pathogens such as Rhizoctonia solani . The mechanism of action for these analogs is associated with the disruption of mitochondrial function, including a decrease in mitochondrial membrane potential and the inhibition of key enzymes in the respiratory chain, specifically succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . Furthermore, the inclusion of the sulfonamide (sulfamoyl) group positions this compound as a candidate for studies on carbonic anhydrase (CA) inhibition. Sulfonamides are well-known as potent inhibitors of carbonic anhydrase isoforms, which are enzymes involved in critical physiological processes . Abnormal expression of certain CA isoforms, such as the tumor-associated hCA IX and XII, is linked to various diseases, making them attractive targets for therapeutic intervention . Researchers can utilize this reagent as a chemical tool to explore inhibition across a range of human and bacterial carbonic anhydrase isoforms, contributing to the development of new agents for conditions like glaucoma, epilepsy, and even as antibacterial or antitumor drugs . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-10-13(9-18(2)17-10)14(19)16-8-7-11-3-5-12(6-4-11)22(15,20)21/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMDGGMGKDVFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a unique structural configuration that contributes to its interaction with various biological targets, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O3S
  • Molecular Weight : 288.35 g/mol

The compound contains a pyrazole ring, a sulfonamide group, and an amide linkage, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, a review highlighted the efficacy of various pyrazoles against bacterial strains, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range . The presence of the sulfonamide group in this compound may enhance its antibacterial activity by interfering with folic acid synthesis in bacteria.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Case Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of various pyrazoles against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with MIC values ranging from 0.5 to 8 µg/mL .
  • Case Study on Anti-inflammatory Effects :
    • In a preclinical model of inflammation, a pyrazole derivative demonstrated significant reduction in edema formation induced by carrageenan injection, suggesting its potential as an anti-inflammatory agent .
  • Case Study on Anticancer Activity :
    • A series of experiments evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines (e.g., breast and colon cancer). The results showed that some compounds could effectively induce apoptosis at concentrations as low as 10 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
  • Receptor Modulation : The compound may bind to receptors involved in inflammation and cancer progression, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Antifungal Activity: The trifluoro- and chlorobiphenyl carbamoyl derivatives (9a and 9g) exhibit superior antifungal activity compared to commercial fungicides like bixafen (EC50 = 9.15 µg/mL) due to enhanced hydrophobic interactions and electron-withdrawing effects .

Role of Halogenation :

  • Fluorine substitution (e.g., in penflufen) improves bioavailability and resistance to oxidative degradation, a feature absent in the target compound but compensated by the sulfamoyl group’s polarity .

Phytotoxicity: Pyrazole-carboxamides with biphenyl or alkylphenyl substituents (e.g., 9a, 9g) show low phytotoxicity in monocot/dicot plants, suggesting the target compound may share this safety profile .

Molecular Modeling and SAR Insights

  • Succinate Dehydrogenase Inhibition: Docking studies suggest that pyrazole-carboxamides with planar aromatic substituents (e.g., biphenyl) fit into the SDH ubiquinone binding site, disrupting electron transport . The sulfamoyl group’s tetrahedral geometry may introduce steric constraints but enhance polar interactions.

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Methylhydrazine

Procedure (adapted from CN112480007B and CN114014809A):

  • Condensation : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form ethyl 2-dimethylamino-3-oxobutyrate.
  • Cyclization : The intermediate undergoes cyclization with methylhydrazine at 0–5°C to yield ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
  • Hydrolysis : Acidic hydrolysis (50% H₂SO₄, 50–60°C) converts the ester to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Key Data :

Step Reagents/Conditions Yield
1 Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, 110°C 72–88%
2 Methylhydrazine, dichloroethane, 0–5°C 81–99%
3 H₂SO₄ (50%), 12 h, 50–60°C 68–95%

Alternative Route via Dienamine Intermediates

A modified approach (PMC6150321) involves dienamine intermediates:

  • Dienamine 2 (from dimethyl acetonedicarboxylate) reacts with sulfonamide-containing amines in methanol under reflux.
  • Direct cyclization yields pyrazole-4-carboxylic acid derivatives.

Advantage : Higher functional group tolerance for subsequent modifications.

Amide Bond Formation: Coupling Pyrazole-4-Carboxylic Acid with 4-Sulfamoylphenethylamine

The final step involves forming the carboxamide bond.

Acid Chloride Method (PMC6150321)

  • Activation : 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : Reaction with 4-sulfamoylphenethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Conditions :

  • Temperature: 0°C → room temperature (RT)
  • Yield: 70–78%
  • Purity: >95% (HPLC)

Carbodiimide-Mediated Coupling (PMC9860909)

  • Activation : Use of EDC·HCl and HOBt in DMF.
  • Reaction : Stirring at RT for 12–24 h.

Advantages :

  • Avoids moisture-sensitive reagents.
  • Higher functional group compatibility.

Yield : 65–72%

Optimization and Scalability

Critical parameters for industrial-scale synthesis (CN112480007B):

  • Solvent Selection : Dichloroethane (DCE) preferred for cyclization due to improved regioselectivity.
  • Catalyst : K₂CO₃ enhances reaction rates in sulfamoylation steps.
  • Purification : Recrystallization from ethanol/water mixtures ensures high purity (>98%).

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 2.14 (s, 3H, CH₃), 3.77 (s, 3H, N-CH₃), 7.52–7.85 (m, 4H, Ar-H), 8.09 (s, 1H, pyrazole-H).
  • LC-MS : m/z 351.1 [M+H]⁺.

Purity : Validated via HPLC (C18 column, acetonitrile/H₂O gradient).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole core derivatives are often prepared by reacting amino-functionalized pyrazole intermediates (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid chlorides or sulfonating agents to introduce the sulfamoylphenethyl group .
  • Characterization : Intermediates are characterized using IR spectroscopy (to confirm functional groups like amide bonds), ¹H-NMR (to verify substituent positions and purity), and mass spectrometry (to determine molecular weight). Elemental analysis ensures stoichiometric purity .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

  • Structural Confirmation :

  • ¹H-NMR identifies proton environments (e.g., methyl groups at positions 1 and 3, sulfamoylphenethyl protons).
  • IR detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
    • Purity Assessment :
  • Elemental analysis validates empirical formula consistency.
  • HPLC or TLC monitors reaction progress and isolates pure fractions via column chromatography .

Q. What in vitro assays evaluate the anti-inflammatory potential of this compound?

  • Biological Screening :

  • Carrageenan-induced paw edema in rodent models assesses anti-inflammatory activity.
  • COX-1/COX-2 inhibition assays determine selectivity for cyclooxygenase isoforms, with IC₅₀ values compared to reference drugs like indomethacin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
  • Temperature Control : Maintaining 60–80°C minimizes side reactions during sulfonamide bond formation .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve coupling efficiency .
    • Validation : Reaction progress is tracked via TLC , and purified products are analyzed by X-ray crystallography to confirm stereochemistry .

Q. What strategies analyze structure-activity relationships (SAR) for pyrazole-carboxamide derivatives?

  • SAR Approaches :

  • Substituent Variation : Modifying the sulfamoyl group (e.g., replacing -SO₂NH₂ with -SO₂Me) alters target affinity. For example, fluorophenyl analogs in showed enhanced antimicrobial activity compared to methoxy derivatives .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with enzymes like COX-2, guiding rational design .

Q. How can contradictions in reported biological activities of similar pyrazole derivatives be resolved?

  • Resolution Methods :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, dose range) to isolate variables.
  • Orthogonal Validation : Confirm activity using multiple assays (e.g., enzyme inhibition + cellular viability). For instance, discrepancies in anti-inflammatory data may arise from differences in in vivo vs. in vitro models .
  • Purity Reassessment : Impurities (e.g., unreacted intermediates) can skew results; re-analyze compounds via HPLC-MS .

Q. What computational methods predict binding affinity and interaction mechanisms?

  • Techniques :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with COX-2) to study stability and binding modes.
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data to identify critical substituents .
    • Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) showed higher COX-2 inhibition due to enhanced hydrogen bonding with Arg120 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.